

Oxymatrine-d3: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Oxymatrine-d3	
Cat. No.:	B15621473	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Oxymatrine-d3**, a deuterated analog of the natural alkaloid Oxymatrine. This document is intended to serve as a comprehensive resource, detailing its core characteristics, relevant experimental protocols, and the biological pathways associated with its non-deuterated counterpart, Oxymatrine. The inclusion of a deuterated internal standard like **Oxymatrine-d3** is crucial for accurate quantification in pharmacokinetic and metabolic studies.

Core Physical and Chemical Properties

Oxymatrine-d3 is a stable isotope-labeled version of Oxymatrine, primarily used as an internal standard in mass spectrometry-based analytical methods. The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the endogenous or administered unlabeled compound.

Data Presentation: Quantitative Properties



Property	Value	Source(s)
Molecular Formula	C15H21D3N2O2	[1][2]
Molecular Weight	267.38 g/mol	[1][2]
Accurate Mass	267.2026	[1][2]
CAS Number	16837-52-8 (Unlabelled)	[1][3][4][5][6][7]
Appearance	White to off-white crystalline solid	[3][4][8]
Purity	>95% (HPLC)	[1]
Storage Temperature	2-10°C or -20°C	[1][4][9]
Solubility (of Oxymatrine)	Soluble in Water, Methanol, Ethanol, DMSO, and DMF. Approx. 10 mg/mL in PBS (pH 7.2), 33.3 mg/mL in ethanol, and 10 mg/mL in DMSO and DMF.	[4][8][10]
Stability (of Oxymatrine)	Stable for ≥ 4 years at -20°C as a solid. Aqueous solutions should be used within a day. Half-life in aquatic conditions is >200 days; in dry soil, it is 5.4-8.6 days.	[4][11]

Experimental Protocols

Detailed methodologies are essential for the effective use and analysis of **Oxymatrine-d3** and its parent compound. The following protocols are based on established methods for Oxymatrine.

Quantification by High-Performance Liquid Chromatography (HPLC)



This protocol is suitable for the determination of Oxymatrine content in various samples, including pharmaceutical formulations.

- Objective: To quantify Oxymatrine and its related substances.
- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: C18 column.[12]
- Mobile Phase: A mixture of phosphate buffer solution and methanol (e.g., 85:15 v/v).[12] An alternative mobile phase is methanol-water-trifluoroacetic acid (16:84:0.002 v/v/v).[13]
- Flow Rate: Typically 0.5 mL/min to 1.0 mL/min.[14]
- Detection: UV detection at 205 nm or 210 nm.[12][14]
- Procedure:
 - Prepare a standard stock solution of Oxymatrine and Oxymatrine-d3 in a suitable solvent like methanol.
 - Create a series of calibration standards by diluting the stock solution.
 - Prepare the sample by extracting Oxymatrine and spiking it with a known concentration of Oxymatrine-d3 as the internal standard.
 - Inject the prepared samples and standards into the HPLC system.
 - Quantify Oxymatrine based on the peak area ratio relative to the Oxymatrine-d3 internal standard against the calibration curve.

Extraction from Aqueous Samples

This method is designed for the extraction and pre-concentration of Oxymatrine from environmental water samples.

Objective: To extract Oxymatrine from river water samples for analysis.



- Methodology: Dispersive liquid-liquid microextraction (DLLME).[14]
- · Reagents:
 - Extraction Solvent: Acetonitrile.[14]
 - Dispersant Solvent: Chloroform.[14]
 - Salting-out Agent: Sodium chloride.[14]
- Procedure:
 - Take a defined volume of the water sample.
 - Add sodium chloride (e.g., 5%) to enhance extraction efficiency.
 - Add a mixture of the dispersant solvent (e.g., 100 μL chloroform) and extraction solvent (e.g., 1.0 mL acetonitrile).[14]
 - Vortex the solution vigorously for 1 minute to form a cloudy solution, followed by shaking.
 [14]
 - Centrifuge the sample (e.g., at 5000 rpm for 15 minutes) to separate the phases.[14]
 - Collect the sedimented phase (extraction solvent) for analysis by HPLC or other suitable methods.

In Vitro Apoptosis Assay

This protocol can be used to assess the apoptosis-inducing effects of Oxymatrine in cancer cell lines. **Oxymatrine-d3** would be used in parallel mass spectrometry studies to track metabolism.

- Objective: To determine if Oxymatrine induces apoptosis in a specific cell line (e.g., human osteosarcoma MG-63 cells).[15]
- Methodology: Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry.[15]



Procedure:

- Culture the target cells in a suitable medium.
- Treat the cells with varying concentrations of Oxymatrine for specific time periods (e.g., 24, 48 hours).
- Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
- Resuspend the cells in Annexin V binding buffer.
- Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
- Analyze the stained cells using a flow cytometer.
- Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic
 (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

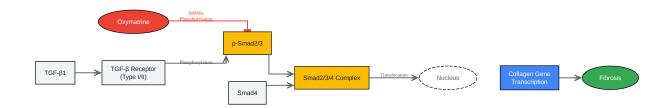
Signaling Pathways of Oxymatrine

Oxymatrine, the non-deuterated parent compound, exerts its diverse pharmacological effects by modulating multiple key signaling pathways. These are critical for understanding its anti-inflammatory, anti-fibrotic, and anti-cancer properties.[16][17][18]

Inhibition of TGF-β/Smad Pathway

A primary mechanism for Oxymatrine's anti-fibrotic effects is the inhibition of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This pathway is a central regulator of collagen production and extracellular matrix deposition.[3][5][16]





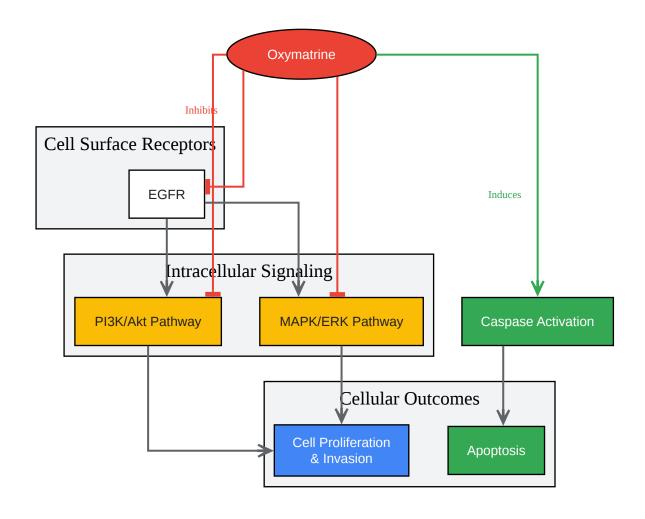
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Caption: Oxymatrine inhibits the TGF-β/Smad pathway, reducing fibrosis.

Modulation of Cancer-Related Signaling Pathways

Oxymatrine demonstrates anti-cancer properties by influencing several pathways that regulate cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[17] [19] It also induces apoptosis through the activation of caspases and regulation of Bcl-2 family proteins.[15][18]





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Caption: Oxymatrine's multi-target action against cancer cell signaling.

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